4,6-Dimethoxy-2-methylpyrimidine
Overview
Description
4,6-Dimethoxy-2-methylpyrimidine is a product ion of the reaction between 4,6-dimethoxypyrimidine and methyl iodide . It is produced by electrospray ionization (ESI) in the presence of methane gas .
Synthesis Analysis
A facile and efficient synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be achieved by nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide for a 95.6% yield . 4,6-Dimethoxy-2-methylsulfonylpyrimidine can be produced via oxidation using hydrogen peroxide in the presence of sodium tungstate dihydrate in a 95% yield .Molecular Structure Analysis
The molecular formula of 4,6-Dimethoxy-2-methylpyrimidine is C7H10N2O2 . It has a molecular weight of 154.17 .Chemical Reactions Analysis
4,6-Dihydroxy-2-methylpyrimidine, a derivative of pyrimidines known as biologically active compounds, has been synthesized from the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in CH3OH or ethoxide in CH3CH2OH .Physical And Chemical Properties Analysis
4,6-Dimethoxy-2-methylpyrimidine has a melting point of 52-53 °C and a predicted boiling point of 235.5±20.0 °C . Its predicted density is 1.099±0.06 g/cm3 . The storage temperature should be in a dry room .Scientific Research Applications
Application in Organic Chemistry
Specific Scientific Field
Organic Chemistry
Summary of the Application
4,6-Dimethoxy-2-methylpyrimidine is used in the nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid .
Methods of Application or Experimental Procedures
The nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid yields the corresponding 5,5-dinitro derivatives. When the substituent in position 2 is an alkyl group, the nitration occurs both at position 5 and at the -carbon atom of the side chain .
Results or Outcomes
The nitration of 2-substituted 4,6-dihydroxypyrimidines leads to formation of 1,1-diamino-2-R-2-nitroethylene derivatives .
Application in Herbicide Development
Specific Scientific Field
Agricultural Chemistry
Summary of the Application
4,6-Dimethoxy-2-methylpyrimidine is used in the synthesis of novel phenoxy acetates that have shown high herbicidal activity against monocotyledonous plants .
Methods of Application or Experimental Procedures
The compound is used as a starting material in the synthesis of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates .
Results or Outcomes
The synthesized compounds displayed considerable activities, with 100% inhibition against the root growth of Brassica napus L. at a concentration of 100 mg/L .
Application in Pharmaceutical and Explosive Industries
Specific Scientific Field
Pharmaceutical and Explosive Industries
Summary of the Application
4,6-Dihydroxy-2-methylpyrimidine, a potential molecule, finds applications in pharmaceutical and explosive industries .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in these industries are not detailed in the source .
Results or Outcomes
This molecule and its derivatives have proved to be active candidates in the treatment of inflammation, hypertension, anxiety etc .
Application in Acid Nitration
Summary of the Application
4,6-Dimethoxy-2-methylpyrimidine is used in the acid nitration of 2-substituted 4,6-dihydroxypyrimidines .
Results or Outcomes
The nitration of 2-substituted 4,6-dihydroxypyrimidines leads to the formation of 1,1-diamino-2-R-2-nitroethylene derivatives .
Application as a Nucleophile
Summary of the Application
2-amino-4,6-dimethylpyrimidine, a derivative of 4,6-Dimethoxy-2-methylpyrimidine, can act as a nucleophile attacking aldehyde carbon .
Methods of Application or Experimental Procedures
The compound can be deprotonated quite easily because the conjugated base is stabilized by resonance .
Results or Outcomes
The reaction mechanism involves an aldol condensation, with the tautomer of the compound acting as the nucleophile .
Application as a Precursor in Pharmaceutical and Explosive Industries
Methods of Application or Experimental Procedures
The synthesis of 4,6-dihydroxy-2-methylpyrimidine has been carried out by the condensation of acetamidinium chloride and diethyl malonate in absolute methanol and further acidified by hydrochloric acid .
Results or Outcomes
This molecule and its derivatives have proved to be active candidates in the treatment of inflammation, hypertension, anxiety etc . The derivatives of this molecule have potent effects of inhibiting ACAT activity and lowering serum cholesterol and also extremely useful for the treatment and/or prevention of arteriosclerosis or hyperlipidemia .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-dimethoxy-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJAXMTUACMLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452904 | |
Record name | 4,6-Dimethoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-2-methylpyrimidine | |
CAS RN |
13566-48-8 | |
Record name | 4,6-Dimethoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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